2,2-Dimethyl-propanimidic acid hydrazide

Description

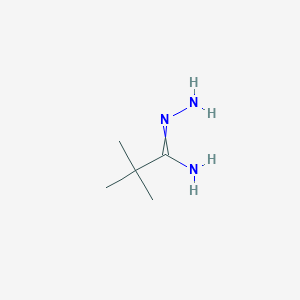

2,2-Dimethyl-propanimidic acid hydrazide is a hydrazide derivative characterized by a branched aliphatic backbone with two methyl groups at the C-2 position and an imidic acid moiety. For instance, hydrazides such as 6-methoxypyrazine-2-carboxylic acid hydrazide are prepared by reacting imidate esters with hydrazine . The structural uniqueness of this compound lies in its sterically hindered alkyl chain, which may influence its reactivity, solubility, and biological activity compared to linear or aromatic hydrazides.

Properties

Molecular Formula |

C5H13N3 |

|---|---|

Molecular Weight |

115.18 g/mol |

IUPAC Name |

N'-amino-2,2-dimethylpropanimidamide |

InChI |

InChI=1S/C5H13N3/c1-5(2,3)4(6)8-7/h7H2,1-3H3,(H2,6,8) |

InChI Key |

AWARBCCMZMWCIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=NN)N |

Origin of Product |

United States |

Preparation Methods

Direct Reaction of Trimethylacetyl Chloride with Hydrazine Hydrate in Aqueous Medium

Procedure Summary:

- A three-necked round-bottom flask is charged with water and sodium hydroxide to create a basic aqueous medium.

- Hydrazine hydrate (35% aqueous solution) is added to the sodium hydroxide solution.

- The mixture is cooled to approximately –5 to 0 °C.

- Trimethylacetyl chloride (2,2-dimethylpropanoyl chloride) is added dropwise over 40–60 minutes under stirring.

- The reaction mixture forms a precipitate immediately upon acid chloride addition.

- After completion, the product is isolated by filtration, recrystallized from isopropyl ether, yielding pivaloyl hydrazide.

| Parameter | Details |

|---|---|

| Solvent | Water |

| Base | Sodium hydroxide (12.87 g, 322 mmol) |

| Hydrazine hydrate | 35% aqueous, 36.83 g, 400 mmol |

| Acid chloride | Trimethylacetyl chloride, 38.6 mL, 320 mmol |

| Temperature | –5 to 0 °C during addition |

| Reaction time | 40–60 minutes addition + completion |

| Yield | 50–55% (18.6–20.4 g) |

| Purity | >97% after workup |

- The reaction is most efficient in water; organic solvents lead to unwanted by-products.

- The by-product bis-acylhydrazide precipitates and is removed by filtration.

- NaCl formed is removed by filtration after water removal via toluene displacement.

- The method has been scaled up to 10 kg batches successfully without loss of yield or purity.

This method is well-documented in the Organic Syntheses literature and is considered the standard procedure for preparing this compound due to its simplicity, scalability, and high purity of the product.

Reductive Alkylation of Acid Hydrazides Followed by Cleavage

This method, although primarily developed for producing unsymmetrical dimethylhydrazine, is relevant for hydrazide chemistry and can be adapted for the preparation of this compound derivatives.

- Acid hydrazide is subjected to reductive alkylation with formaldehyde in the presence of a catalyst (e.g., palladium on carbon) under hydrogen atmosphere.

- This produces N,N-dimethyl-2-acylhydrazine intermediates.

- The substituted hydrazine intermediate is then cleaved either by base hydrolysis or reaction with hydrazine to yield the desired hydrazide.

| Step | Conditions |

|---|---|

| Reductive alkylation | Methanol solvent, Pd/C catalyst, 45 °C, 100 psig H2 pressure |

| Formaldehyde source | Methyl formate and acetic acid mixture |

| Reaction time | 2 hours for alkylation |

| Isolation | Filtration to remove catalyst, solvent stripping |

This method is more complex and capital-intensive but allows for the preparation of substituted hydrazides under controlled conditions, reducing hazardous by-products.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield Range | Scalability |

|---|---|---|---|---|

| Direct reaction of trimethylacetyl chloride with hydrazine hydrate (aqueous) | Simple, high purity, scalable, mild conditions | Requires handling acid chloride, exothermic | 50–55% | Proven up to 10 kg scale |

| Reductive alkylation of acid hydrazides | Allows substitution and functionalization | More complex, requires catalyst and hydrogen gas | Quantitative for intermediates | Industrial scale possible but complex |

| Indirect synthesis via 2,2-dimethylolpropionic acid | Uses readily available aldehydes | Multi-step, longer process | Not directly reported for hydrazide | Less common for hydrazide prep |

Research Findings and Notes

- The direct aqueous method is preferred industrially due to ease of workup and environmental considerations (water as solvent, easy removal of salts).

- The formation of by-products such as bis-acylhydrazides can be minimized by controlling reaction conditions and solvent choice.

- Temperature control during acid chloride addition is critical to maintain selectivity and yield.

- The reductive alkylation method is valuable for producing N,N-dimethylated hydrazides but is less commonly used solely for this compound.

- Safety considerations include handling hydrazine hydrate and acid chlorides under controlled conditions to avoid exposure and exothermic hazards.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-propanimidic acid hydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted derivatives.

Scientific Research Applications

2,2-Dimethyl-propanimidic acid hydrazide has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-propanimidic acid hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes, depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The branched structure of this compound may reduce nucleophilic reactivity compared to linear aliphatic hydrazides like adipic acid dihydrazide, which readily forms crosslinked polymers .

- Electronic Effects : Aromatic hydrazides (e.g., isonicotinic acid hydrazide) exhibit enhanced antimicrobial activity due to electron-withdrawing groups stabilizing the hydrazide moiety .

Key Observations :

- Cyclization Efficiency : Steric hindrance in this compound may lower yields compared to unhindered hydrazides (e.g., 83% yield for benzoic acid hydrazide derivatives) .

- Substituent Compatibility : Aromatic hydrazides (e.g., nicotinic acid hydrazide) show higher versatility in forming hydrazones with aldehydes due to conjugation effects .

Antimicrobial Activity

- Isonicotinic acid hydrazide : Exhibits potent antimycobacterial activity (MIC < 1 µg/mL against M. tuberculosis) .

- Benzoic acid hydrazide derivatives : Moderate activity against S. aureus (MIC ~8–16 µg/mL) .

- This compound: No direct data, but aliphatic hydrazides generally show lower antimicrobial potency than aromatic analogs due to reduced membrane penetration .

Data Tables

Table 1: Structural and Functional Comparison of Hydrazides

(Refer to Section 2.1 for table content.)

Table 2: Reaction Yields and Conditions

(Refer to Section 2.2 for table content.)

Q & A

Q. What are the common synthetic routes for preparing hydrazide derivatives like 2,2-dimethyl-propanimidic acid hydrazide?

Hydrazides are typically synthesized via condensation reactions between carboxylic acid derivatives (e.g., esters or acyl chlorides) and hydrazine hydrate. For example, ferulic acid hydrazide derivatives were prepared by reacting ferulic acid chloride with hydrazine hydrate under reflux conditions . Solvent-free enzymatic methods using acyltransferase activity (e.g., amidase from Bacillus smithii) have also been optimized via response surface methodology to improve yields and reduce by-products . Characterization often involves IR spectroscopy to confirm the presence of C=O and NH2 groups .

Q. How can the coordination behavior of hydrazide ligands with metal ions be characterized?

Coordination complexes are studied using molar conductance measurements, electronic spectroscopy, and IR spectroscopy. For instance, Ni(II) and Co(II) complexes with 2-hydroxybenzoic acid hydrazide showed square planar (Ni) and octahedral (Co) geometries, confirmed by electronic spectra and band gap analysis (~1.5–2.5 eV, semiconductor range) . IR data revealed ligand coordination via carbonyl oxygen and terminal NH2 nitrogen .

Q. What spectroscopic techniques are critical for confirming hydrazide structure and purity?

- IR Spectroscopy : Detects C=O stretching (~1650–1700 cm⁻¹) and NH2 bending (~1550–1600 cm⁻¹) .

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments and carbon frameworks (e.g., hydrazide NH signals at δ 8–10 ppm) .

- Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when analyzing hydrazide-metal complexes?

Discrepancies in coordination geometry (e.g., octahedral vs. square planar) may arise from solvent polarity or counterion effects. For example, Co(II) complexes exhibited 1:1 electrolyte behavior in conductance studies, while Ni(II) complexes showed 1:2 ratios, suggesting different ion-pairing interactions . Advanced techniques like X-ray crystallography or EPR spectroscopy are recommended to resolve ambiguities .

Q. What strategies optimize the synthesis of hydrazide derivatives for enzyme inhibition studies?

- Scaffold Modification : Incorporating electron-withdrawing substituents (e.g., halogens) into the hydrazide moiety enhances MAO-B inhibitory activity. Ferulic acid hydrazide derivatives with 4-Cl or 4-F groups showed improved selectivity and potency (IC50 < 1 µM) .

- Reaction Optimization : Central composite design (CCD) in response surface methodology maximizes yield and minimizes side reactions .

Q. How can hydrazide-functionalized materials be applied in glycoproteomics?

Core-shell magnetic nanocomposites (e.g., Fe3O4@PMAH) with high hydrazide density enable selective enrichment of N-glycopeptides from complex biological samples. These materials improve signal-to-noise ratios by >5× compared to commercial resins, facilitating identification of low-abundance glycoproteins (e.g., 175 unique glycopeptides from colorectal cancer serum) .

Q. What experimental challenges arise in studying hydrazide stability under physiological conditions?

Hydrazones (e.g., doxorubicin derivatives) are acid-labile, degrading at pH < 7.0, which complicates in vivo applications. Stability assays using HPLC revealed that amide bonds (pH 7.4) are stable, while hydrazone bonds require pH-controlled environments .

Q. How can computational methods aid in designing hydrazide-based enzyme inhibitors?

Molecular docking and MD simulations predict binding affinities to active sites. For MAO-B inhibitors, hydrophobic interactions with residues like Tyr 326 and Ile 199 are critical. Pharmacophore models incorporating unsaturated ketones and carboxamide groups guide scaffold design .

Methodological Considerations

Q. What protocols ensure reproducibility in hydrazide cross-linked hydrogel synthesis?

Q. How are amino acid modification sites mapped using hydrazide chemistry in proteomics?

Solid-phase hydrazide capture enriches 4-hydroxynonenal (HNE)-modified peptides. Neutral loss-dependent MS/MS/MS identifies histidine residues as primary targets (125 sites mapped in yeast lysates) .

Data Analysis and Interpretation

Q. How should researchers address low specificity in glycopeptide enrichment using hydrazide materials?

Combine hydrophilic interaction chromatography (HILIC) with Fe3O4@PMAH to reduce nonspecific adsorption. Post-enrichment PNGase F treatment validates glycosylation sites via deamidation .

Q. What statistical approaches validate reaction optimization in hydrazide synthesis?

Central composite design (CCD) with ANOVA analysis identifies critical factors (e.g., temperature, enzyme concentration). Fed-batch biotransformation achieves >90% molar conversion in pyrazine-2-carboxylic acid hydrazide synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.